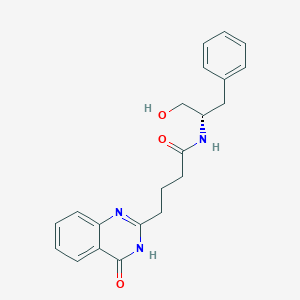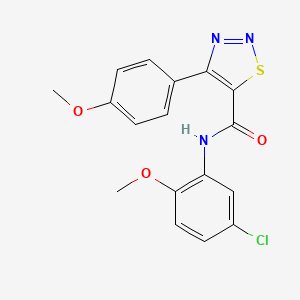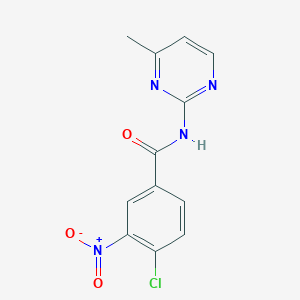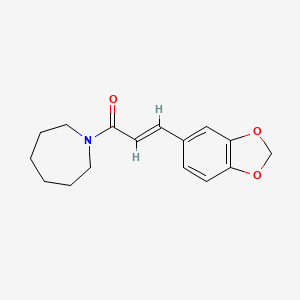![molecular formula C18H17NO7S B14937679 Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14937679.png)
Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-{[2-(phenylsulfonyl)acetyl]amino}terephthalate: is an organic compound with the molecular formula C18H17NO7S This compound is characterized by the presence of a terephthalate core substituted with a phenylsulfonyl group and an acetylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-{[2-(phenylsulfonyl)acetyl]amino}terephthalate typically involves the following steps:
Formation of the Phenylsulfonyl Acetyl Intermediate: This step involves the reaction of phenylsulfonyl chloride with acetic anhydride in the presence of a base such as pyridine to form the phenylsulfonyl acetyl intermediate.
Coupling with Terephthalate: The intermediate is then coupled with dimethyl terephthalate in the presence of a suitable catalyst, such as a palladium complex, under mild reaction conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic ring in the terephthalate core can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Polymer Industry: The compound can be used as a monomer or additive in the production of high-performance polymers.
Coatings and Adhesives: Its chemical stability and reactivity make it suitable for use in coatings and adhesives formulations.
Mecanismo De Acción
The mechanism of action of dimethyl 2-{[2-(phenylsulfonyl)acetyl]amino}terephthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the terephthalate core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Dimethyl 2-{[2-(methylsulfonyl)acetyl]amino}terephthalate: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
Dimethyl 2-{[2-(phenylsulfonyl)acetyl]amino}benzoate: Similar structure but with a benzoate core instead of a terephthalate core.
Uniqueness:
Phenylsulfonyl Group: The presence of the phenylsulfonyl group provides unique reactivity and binding properties compared to other sulfonyl derivatives.
Terephthalate Core: The terephthalate core offers enhanced rigidity and stability, making the compound suitable for applications requiring high thermal and mechanical stability.
Propiedades
Fórmula molecular |
C18H17NO7S |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
dimethyl 2-[[2-(benzenesulfonyl)acetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H17NO7S/c1-25-17(21)12-8-9-14(18(22)26-2)15(10-12)19-16(20)11-27(23,24)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,20) |
Clave InChI |
JUWXKYIGUFLLSM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-dimethoxy-N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-4-oxobutyl)-1H-indole-2-carboxamide](/img/structure/B14937599.png)
![2-(azepan-1-ylmethyl)-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one](/img/structure/B14937616.png)

![2-(Benzylsulfanyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B14937638.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B14937640.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3,5-dinitrobenzamide](/img/structure/B14937643.png)


![2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14937666.png)

![N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937680.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide](/img/structure/B14937688.png)

![4-{[3-(Acetylamino)phenyl]carbamoyl}phenyl acetate](/img/structure/B14937695.png)
